N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a chemical compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Reduction: N-[2-(4-ethoxyphenoxy)ethyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, which could have implications in the study of metabolic disorders.
Medicine: Potential therapeutic applications due to its ability to inhibit MCH-mediated calcium release.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. As an MCHr1 antagonist, it binds to the receptor and inhibits the release of calcium ions, which plays a crucial role in various physiological processes. This inhibition can affect metabolic pathways and has potential therapeutic implications for conditions such as obesity and metabolic syndrome.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide: Another MCHr1 antagonist with a different structural framework.
Ethyl 2-(4-ethoxyphenoxy)acetate: A related compound with similar ethoxyphenoxy moiety but different functional groups.
Uniqueness
N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an MCHr1 antagonist sets it apart from other similar compounds and highlights its potential in scientific research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-15-7-9-16(10-8-15)24-12-11-18-17(20)13-3-5-14(6-4-13)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSWVNYBQCASRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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